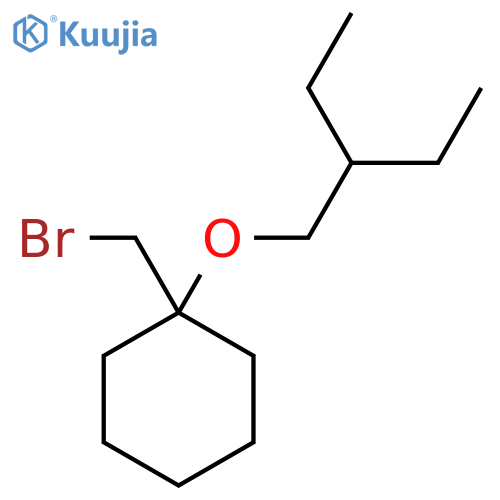Cas no 1696888-13-7 (1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane)

1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane 化学的及び物理的性質
名前と識別子
-
- 1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane
- 1696888-13-7
- EN300-1135230
-
- インチ: 1S/C13H25BrO/c1-3-12(4-2)10-15-13(11-14)8-6-5-7-9-13/h12H,3-11H2,1-2H3
- InChIKey: PYUCOWYDFWEAPG-UHFFFAOYSA-N
- ほほえんだ: BrCC1(CCCCC1)OCC(CC)CC
計算された属性
- せいみつぶんしりょう: 276.10888g/mol
- どういたいしつりょう: 276.10888g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 9.2Ų
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1135230-0.25g |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane |
1696888-13-7 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1135230-1.0g |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane |
1696888-13-7 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1135230-5g |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane |
1696888-13-7 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1135230-0.1g |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane |
1696888-13-7 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1135230-2.5g |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane |
1696888-13-7 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1135230-0.5g |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane |
1696888-13-7 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1135230-1g |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane |
1696888-13-7 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1135230-0.05g |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane |
1696888-13-7 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1135230-10g |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane |
1696888-13-7 | 95% | 10g |
$3929.0 | 2023-10-26 |
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexaneに関する追加情報
Chemical Profile of 1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane (CAS No. 1696888-13-7)
1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane, identified by the chemical identifier CAS No. 1696888-13-7, is a compound of significant interest in the field of organic synthesis and pharmaceutical research. This molecule, featuring a cyclohexane core substituted with both a bromomethyl group and a 2-ethylbutoxy moiety, presents a versatile structure that has garnered attention for its potential applications in the development of novel chemical entities.
The structural attributes of 1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane make it a valuable intermediate in synthetic chemistry. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. Concurrently, the 2-ethylbutoxy substituent contributes to the molecule's solubility and stability, making it suitable for further derivatization in solution-phase reactions.
In recent years, there has been growing interest in the use of cyclohexane derivatives as scaffolds for drug discovery. The cyclohexane ring, with its favorable conformational flexibility, is often employed to mimic biologically relevant structures. The specific modification of 1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane allows for the exploration of diverse pharmacophores, which could be crucial in targeting specific biological pathways.
One of the most compelling aspects of this compound is its utility in constructing more complex molecules through cross-coupling reactions. The bromomethyl group is particularly amenable to palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are widely used in pharmaceutical synthesis. These reactions enable the introduction of aryl or vinyl groups, expanding the structural diversity of derivatives derived from 1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane.
Recent studies have highlighted the potential of cyclohexane derivatives in addressing neurological disorders. The ability to modify the cyclohexane core with functional groups that can interact with biological targets has led to the discovery of several promising lead compounds. For instance, derivatives of this nature have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are relevant in treating conditions such as depression and Parkinson's disease.
The 2-ethylbutoxy group in 1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane also plays a critical role in modulating the pharmacokinetic properties of derived compounds. This substituent can influence solubility, permeability, and metabolic stability, all of which are essential factors in drug development. By optimizing these properties, researchers can enhance the bioavailability and efficacy of potential therapeutic agents.
Another area where this compound has shown promise is in the synthesis of chiral molecules. The cyclohexane ring can exist in two enantiomeric forms, each with distinct biological activities. By carefully controlling the stereochemistry during synthesis, researchers can produce enantiomerically pure derivatives that may exhibit enhanced selectivity and reduced side effects.
The versatility of 1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane extends to its application in materials science as well. The unique structural features of this compound make it a candidate for developing novel polymers and coatings with tailored properties. For example, its reactivity allows for the creation of polymers with specific thermal stability and mechanical strength, which could be useful in industrial applications.
In conclusion, 1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane (CAS No. 1696888-13-7) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its structural features enable diverse synthetic transformations, making it a valuable building block for drug discovery and materials science. As research continues to uncover new applications for this molecule, its importance is likely to grow further.
1696888-13-7 (1-(bromomethyl)-1-(2-ethylbutoxy)cyclohexane) 関連製品
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)
- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)
- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)
- 1539075-54-1(2-(3-chlorothiophen-2-yl)methylpyrrolidine)
- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)
- 2172605-53-5(1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)
- 1041508-35-3(1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid)
- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)



